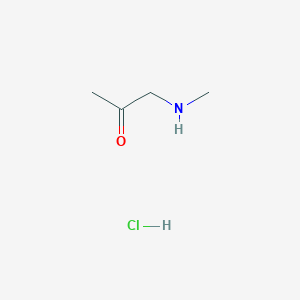![molecular formula C7H8O2 B3114226 Spiro[3.3]heptane-2,6-dione CAS No. 20061-23-8](/img/structure/B3114226.png)
Spiro[3.3]heptane-2,6-dione
Vue d'ensemble
Description
Spiro[3.3]heptane-2,6-dione is a chemical compound with the molecular formula C7H8O2 . It has a molecular weight of 124.14 .
Synthesis Analysis
This compound can be synthesized via a two-step reaction . This synthesis method is considered a considerable simplification compared to that of the well-known spiro-OMeTAD . Another synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, resulting in a 2,6-disubstituted spiro[3.3]heptane .Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic backbone . This rigid structure provides greater steric bulk than conventional aromatic dicarboxylates .Chemical Reactions Analysis
This compound has been used as a hole-transporting material in lead halide planar perovskite solar cells . It has also been examined as a non-aromatic terephthalic acid isostere .Physical And Chemical Properties Analysis
This compound has a melting point of 81 °C and a predicted boiling point of 265.2±40.0 °C . Its predicted density is 1.22±0.1 g/cm3 .Applications De Recherche Scientifique
Aromatic C-H Bond Oxidation : Spiro[bicyclo[2.2.1]heptane-2,4'-[1,2]dioxolane]-3',5'-dione (P4), a structurally demanding cyclic peroxide based on Spiro[3.3]heptane, has been used for the direct hydroxylation of aromatic substrates. It demonstrates high thermal stability and can be synthesized from readily available materials, showing good yields and regioselectivities in aromatic C-H oxidation (Pilevar et al., 2018).
Enzymatic Synthesis and Resolution : Enzyme-catalyzed asymmetric synthesis has been employed to prepare spiro[3.3]heptane derivatives with axial chirality. Pig liver esterase, for instance, has been used for the asymmetric hydrolysis of spiro[3.3]heptane derivatives, demonstrating the potential of biocatalysis in synthesizing these compounds (Naemura & Furutani, 1990).
Structural Analysis for Drug Discovery : Studies on the synthesis and structural analysis of spiro[3.3]heptane-1,6-diamines have revealed their similarity to cyclohexane scaffolds. These compounds are potential building blocks in drug discovery, offering insights into the spatial orientation of functional groups and their applications in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds (Chernykh et al., 2015).
Polymer Synthesis : Optically active polymers have been synthesized using optically active Spiro[3.3]heptane-2,6-dicarboxylic acid. These studies provide insights into the properties of polymers with spiro[3.3]heptane units, which could have implications for materials science (Tang et al., 1999).
Solar Cell Applications : Spiro[3.3]heptane derivatives have also been explored in the context of solar cells. For example, a spiro[3.3]heptane-2,6-dispirofluorene based hole transporting material showed potential in enhancing the efficiency of planar perovskite solar cells (Li et al., 2017).
Mécanisme D'action
Target of Action
Spiro[3.3]heptane-2,6-dione is a complex compound with a unique structure. It has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .
Mode of Action
The exact mode of action of Spiro[3The compound’s interaction with its targets and any resulting changes are subject to ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[3Some physicochemical properties have been predicted . For instance, it has a molecular formula of C7H8O2, an average mass of 124.137 Da, and a monoisotopic mass of 124.052429 Da . It has a density of 1.2±0.1 g/cm^3, a boiling point of 265.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . These properties could potentially impact its bioavailability, but more research is needed to confirm this.
Action Environment
The influence of environmental factors on Spiro[3It’s worth noting that the compound exhibits a surprisingly high thermal stability , which could potentially influence its action in different environments.
Propriétés
IUPAC Name |
spiro[3.3]heptane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-1-7(2-5)3-6(9)4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMIAKLTMJWZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310479 | |
| Record name | Spiro[3.3]heptane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20061-23-8 | |
| Record name | Spiro[3.3]heptane-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20061-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.3]heptane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromobenzo[d]isothiazole](/img/structure/B3114148.png)


![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)

![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)

![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)

![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)



